molecular formula C11H17NO B1221189 Mexiletine CAS No. 31828-71-4

Mexiletine

Katalognummer B1221189
CAS-Nummer: 31828-71-4
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: VLPIATFUUWWMKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of Mexiletine involves complex chemical processes that have been refined over the years to enhance its production and purity. While specific synthesis routes are proprietary and detailed in specialized chemistry literature, the general approach mirrors that of its analogue lignocaine, with adjustments to optimize for Mexiletine's unique structure and properties.

Molecular Structure Analysis

Mexiletine belongs to the class I antiarrhythmic drugs, characterized by its ability to block sodium channels, thus affecting the electrophysiological properties of the heart. Its molecular structure is pivotal in its mechanism of action, closely resembling that of lignocaine, which allows for its role in controlling ventricular arrhythmias, particularly following acute myocardial infarction. The structural similarity to lignocaine contributes to its pharmacodynamic properties suitable for chronic oral prophylaxis of serious ventricular arrhythmias in patients with ischemic heart disease (Chew, Collett, & Singh, 1979).

Chemical Reactions and Properties

Mexiletine's chemical reactions and properties are critical in its pharmacokinetic profile, characterized by high systemic availability following oral ingestion. The drug undergoes extensive metabolism in the liver, with only a small percentage appearing unchanged in the urine. Its renal clearance is influenced by urinary acidosis, and about 70% of serum Mexiletine is protein-bound. These properties are essential for maintaining therapeutic concentrations and ensuring the drug's efficacy in the prophylaxis of ventricular arrhythmias (Chew, Collett, & Singh, 1979).

Wissenschaftliche Forschungsanwendungen

Ventricular Arrhythmias

  • Scientific Field: Cardiology .
  • Application Summary: Mexiletine is used in the treatment of ventricular arrhythmias, a condition where the lower chambers of the heart beat too quickly . It is particularly beneficial for patients with structural heart disease suffering from drug-refractory ventricular arrhythmias .
  • Methods of Application: Mexiletine, through its capability of blocking fast sodium channels in cardiomyocytes, plays a minor to moderate antiarrhythmic role . It is used in situations where other treatments, such as amiodarone, are ineffective .

Long QT Syndrome

  • Scientific Field: Cardiology .
  • Application Summary: Mexiletine is used in the treatment of Long QT Syndrome (LQTS), a heart rhythm disorder that can potentially cause fast, chaotic heartbeats .
  • Methods of Application: Mexiletine, a class Ib antiarrhythmic drug, exhibits its major antiarrhythmic effect via inhibition of the fast and late Na+ currents in myocardial tissues .

Atrial Fibrillation

  • Scientific Field: Cardiology .
  • Application Summary: Mexiletine has been used off-label for the treatment of atrial fibrillation, a heart rhythm disorder that can cause rapid and irregular heartbeats .
  • Methods of Application: Mexiletine, a class Ib antiarrhythmic drug, exhibits its major antiarrhythmic effect via inhibition of the fast and late Na+ currents in myocardial tissues .

Non-dystrophic Myotonia

  • Scientific Field: Neurology .
  • Application Summary: Mexiletine has been used in the treatment of non-dystrophic myotonia, a group of inherited neuromuscular disorders characterized by the inability to quickly relax muscles after a voluntary contraction .

Safety And Hazards

Mexiletine may cause serious side effects. It may cause abnormal liver function tests, especially if you also have congestive heart failure, or blood circulation problems. You should not use mexiletine if you have a serious heart condition such as “AV block” (unless you have a pacemaker) .

Zukünftige Richtungen

Mexiletine seems to be an option for the long-term treatment of recurrent ventricular arrhythmia in adult patients with structural heart disease, especially ischemic cardiomyopathy, and implantable cardioverter defibrillator in whom catheter ablation was unsuccessful or not suitable .

Eigenschaften

IUPAC Name

1-(2,6-dimethylphenoxy)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPIATFUUWWMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5370-01-4 (hydrochloride)
Record name Mexiletine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048446
Record name Mexiletine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mexiletine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014523
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.38e-01 g/L
Record name Mexiletine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mexiletine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014523
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Mexiletine, like lidocaine, inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0. It achieves this reduced sodium current by inhibiting sodium channels. Mexiletine decreases the effective refractory period (ERP) in Purkinje fibers in the heart. The decrease in ERP is of lesser magnitude than the decrease in action potential duration (APD), which results in an increase in the ERP/APD ratio. It does not significantly affect resting membrane potential or sinus node automaticity, left ventricular function, systolic arterial blood pressure, atrioventricular (AV) conduction velocity, or QRS or QT intervals
Record name Mexiletine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Mexiletine

CAS RN

31828-71-4
Record name Mexiletine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31828-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mexiletine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mexiletine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mexiletine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mexiletine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.190
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEXILETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U511HHV4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mexiletine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014523
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

203-205 °C, 203 - 205 °C
Record name Mexiletine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mexiletine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014523
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mexiletine
Reactant of Route 2
Reactant of Route 2
Mexiletine
Reactant of Route 3
Reactant of Route 3
Mexiletine
Reactant of Route 4
Reactant of Route 4
Mexiletine
Reactant of Route 5
Reactant of Route 5
Mexiletine
Reactant of Route 6
Reactant of Route 6
Mexiletine

Citations

For This Compound
28,000
Citations
RWF Campbell - New England Journal of Medicine, 1987 - Mass Medical Soc
MEXILETINE was originally developed as an anticonvulsant drug. Its antiarrhythmic properties were quickly appreciated, however, and it is for this application that it is becoming …
Number of citations: 123 www.nejm.org
AS Manolis, TF Deering, J Cameron… - Clinical …, 1990 - Wiley Online Library
… Mexiletine is predominantly metabolized by the liver with elimination half‐… mexiletine to have a lesser negative inotropic effect than procainamide or disopyramide. Although mexiletine …
Number of citations: 68 onlinelibrary.wiley.com
L Labbé, J Turgeon - Clinical pharmacokinetics, 1999 - Springer
… -mexiletine, p-hydroxy-mexiletine, m-hydroxy-mexiletine and N-hydroxy-mexiletine. Formation of hydroxymethyl-mexiletine, p-hydroxy-mexiletine and m-hydroxy-mexiletine is …
Number of citations: 77 link.springer.com
EL Logigian, WB Martens, RT Moxley, MP McDermott… - Neurology, 2010 - AAN Enterprises
… Classification of Evidence: This study provides Class I evidence that mexiletine at dosages of 150 and 200 mg 3 times daily over 7 weeks is well-tolerated and effective in reducing …
Number of citations: 192 n.neurology.org
H Stracke, UE Meyer, HE Schumacher… - Diabetes Care, 1992 - Am Diabetes Assoc
… no differences between mexiletine treatment and placebo. The … gave remarkable differences between mexiletine and placebo in … advantages of the mexiletine treatment were shown with …
Number of citations: 217 diabetesjournals.org
FY Chiou-Tan, SM Tuel, JC Johnson… - American journal of …, 1996 - journals.lww.com
… The effect of mexiletine in the treatment of spinal cord dysesthetic pain was examined in … mexiletine on SCI dysesthetic pain scales or Barthel index. In conclusion, in this trial, mexiletine …
Number of citations: 138 journals.lww.com
P Oskarsson, JG Ljunggren, PE Lins - Diabetes Care, 1997 - Am Diabetes Assoc
… Plasma levels of mexiletine and 24-h electrocardiogram (… of mexiletine compared with the other groups. No significant correlation was found between plasma concentration of mexiletine …
Number of citations: 183 diabetesjournals.org
A Dejgard, P Petersen, J Kastrup - The Lancet, 1988 - Elsevier
… during the mexiletine phase compared with the placebo phase. Pain was reduced during mexiletine but not during placebo, as assessed by a visual analogue rating scale. Mexiletine …
Number of citations: 450 www.sciencedirect.com
A Fassoulaki, K Patris, C Sarantopoulos… - Anesthesia & …, 2002 - journals.lww.com
We investigated the analgesic efficacy of mexiletine and gabapentin on acute and chronic pain associated with cancer breast surgery in 75 patients. They were randomized to receive, …
Number of citations: 419 journals.lww.com
JM Statland, BN Bundy, Y Wang, DR Rayan, JR Trivedi… - Jama, 2012 - jamanetwork.com
… Mexiletine significantly improved patient-reported severity … mexiletine and 4.21 for placebo; difference, −1.68; 95% CI, −2.66 to −0.706; P < .001; period 2 means were 1.60 for mexiletine …
Number of citations: 181 jamanetwork.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.